5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The presence of the bromothiophenyl group enhances its reactivity and biological properties, making it a subject of interest in various research fields.
This compound can be classified under oxadiazoles, specifically as a derivative of 1,2,4-oxadiazole. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of 5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid suggests its potential use in drug development and other applications in chemical biology.
The synthesis of 5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves several steps:
These synthetic methods are crucial for obtaining the desired compound in sufficient yield and purity for further analysis and application.
The molecular formula for 5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is .
The structure can be represented as follows:
5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for compounds like 5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For example:
Preliminary studies suggest that modifications to the thiophenyl residue can enhance agonist activity towards PPARs, indicating a promising avenue for therapeutic applications in cancer treatment.
5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid exhibits several notable physical and chemical properties:
These properties are essential for understanding how this compound behaves under various conditions during research and application.
The primary applications of 5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid include:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored for nearly eight decades until its photochemical rearrangement properties sparked renewed interest in the mid-20th century [4]. Early pharmacological investigations in the 1940s culminated in the 1960s introduction of Oxolamine as the first commercial drug featuring this scaffold, marketed as a cough suppressant [4]. This breakthrough demonstrated the scaffold's drug-like properties and ignited systematic exploration of its therapeutic potential. Over the past four decades, 1,2,4-oxadiazoles have evolved into privileged structures in drug discovery, evidenced by FDA-approved agents spanning diverse therapeutic areas: Prenoxdiazine (respiratory disorders), Butalamine (vasodilation), Fasiplon (anxiety), Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy), and Proxazole (gastrointestinal disorders) [4] [5].
The historical significance of this scaffold is further underscored by its rare occurrence in natural products. Phidianidines A and B, isolated in 2011 from the sea slug Phidiana militaris, exhibit potent in vitro cytotoxicity against mammalian cell lines (HeLa, CaCo-2) and target protein-tyrosine phosphatase 1B (PTP1B) [4]. Similarly, quisqualic acid, derived from Quisqualis indica seeds, demonstrates affinity for metabotropic glutamate receptors (mGluR II/IV), highlighting the scaffold's innate bioactivity and relevance to neurological disorders [4] . Contemporary drug discovery efforts have expanded the scaffold's applications to multitarget ligands for complex diseases like Alzheimer's, where derivatives simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B) .
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial chemical characterization |
1960s | Introduction of Oxolamine | First therapeutic application (cough suppressant) |
1980s | Discovery of Pleconaril antiviral activity | Validated scaffold for infectious disease treatment |
2011 | Isolation of Phidianidine A/B from P. militaris | Demonstrated natural occurrence and cytotoxic potential |
2014 | FDA approval of Ataluren (PTC124) | Breakthrough for nonsense mutation Duchenne muscular dystrophy |
2020s | Multitarget anti-Alzheimer derivatives (e.g., compounds 2c, 3a) | IC₅₀ values of 0.0158–0.121 µM against AChE, surpassing donepezil |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, offering enhanced metabolic stability while preserving hydrogen-bonding capabilities critical for target engagement [2] [4]. This bioisosteric replacement mitigates hydrolysis vulnerabilities inherent in esters/amides, significantly improving pharmacokinetic profiles. The scaffold's distinct electronic distribution—characterized by a polarized N–O bond and π-deficient aromatic system—facilitates specific interactions with biological targets, including hydrogen bond acceptance at N4 and O1, and hydrophobic interactions via the C5 substituent [4]. These properties collectively enhance drug-like characteristics such as membrane permeability, metabolic resistance, and bioavailability.
Structurally, the 1,2,4-oxadiazole core enables precise molecular rigidity that constrains conformational flexibility, optimizing ligand-receptor binding entropy. This is exemplified in DNA gyrase inhibitors like compound 17, where the oxadiazole linker positions a pyrrole group within the ATP-binding site of E. coli DNA gyrase (IC₅₀ = 1.2 µM) while resisting enzymatic degradation [2]. Similarly, penicillin-binding protein (PBP2a) inhibitors against MRSA utilize the oxadiazole's rigidity to maintain optimal spatial orientation of four aromatic rings (A-D), where even minor modifications at the C-ring bridging moiety abolish activity [2]. Computational studies corroborate these advantages, with QSAR models and molecular docking revealing enhanced binding affinities when oxadiazoles replace hydrolytically labile groups in protease inhibitors and kinase antagonists [1] .
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Esters/Amides
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low (susceptible to esterases/peptidases) | High (resists enzymatic cleavage) | Extended half-life, reduced dosing frequency |
Hydrogen Bonding | Donor/acceptors in amides; acceptors in esters | N4 and O1 as strong acceptors | Enhanced target affinity and selectivity |
Dipole Moment | 1.5–1.8 D (amides); 0.5–2.0 D (esters) | ~3.5 D | Improved solubility and membrane penetration |
Conformational Flexibility | High (rotatable bonds) | Low (planar, rigid structure) | Optimized binding entropy, reduced off-target effects |
Metabolic Vulnerability | High (first-pass metabolism) | Low (resistance to CYP450 oxidation) | Improved oral bioavailability |
The integration of bromothiophene moieties with 1,2,4-oxadiazole scaffolds represents a rational design strategy to enhance bioactivity through electronic modulation and steric optimization. Bromine's heavy halogen effect improves membrane permeability and induces halogen bonding with biological targets (e.g., carbonyl oxygen atoms in enzymes), while the thiophene ring contributes π-electron density and optimal lipophilicity (LogP ~2.5–3.5) [7] [9]. This synergy is exemplified in 5-(3-bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1340387-15-6), where the bromothiophene unit positions the bromine atom for specific interactions with hydrophobic enzyme pockets, and the carboxylic acid enables salt formation or further derivatization [7] [9]. Molecular modeling indicates that the 3-bromo substitution on thiophene enhances planarity and resonance stabilization within the oxadiazole-thiophene conjugate system, facilitating intercalation into DNA or enzyme active sites.
Structurally analogous bromothiophene-oxadiazole hybrids demonstrate potent antimicrobial and anticancer activities. Compound 21c (2,4-dichloro-substituted bromothiophene-oxadiazole) exhibits exceptional anti-staphylococcal activity against methicillin-sensitive S. aureus (MBIC = 0.39 µg/mL), surpassing vancomycin by 8-fold [2]. Similarly, 5-fluorouracil conjugates like compound 7a leverage the bromothiophene-oxadiazole pharmacophore to enhance cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, overcoming limitations of parent drugs like poor bioavailability [8]. The bromothiophene component also enables structural diversification at the C3/C5 positions of the oxadiazole ring, allowing fine-tuning of electronic properties (Hammett constants σₘ = 0.37 for 3-bromothiophene) to optimize target engagement.
Table 3: Bioactive Bromothiophene-1,2,4-Oxadiazole Hybrids
Compound | Structure | Biological Activity | Potency | Reference |
---|---|---|---|---|
21c | 2,5-Disubstituted oxadiazole with 2,4-dichloro phenyl | Anti-MSSA | MBIC = 0.39 µg/mL (8× > vancomycin) | [2] |
7a | 5-FU linked via benzyl-oxadiazole-bromothiophene | Anticancer (MCF-7, A549) | IC₅₀ < standard 5-FU | [8] |
5-(5-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | CAS 1340425-23-1 | Intermediate for antitumor/antimicrobial agents | N/A (key pharmacophore) | [9] |
22a | 2-Carboxamido-1,3,4-oxadiazole-thiophene | Anti-E. coli ΔTolC | MIC = 0.02 µg/mL (≈ ciprofloxacin) | [2] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7